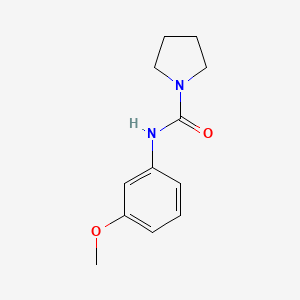
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention in the scientific community due to its potential benefits in the field of sports performance and medical research. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.
作用機序
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, PPARδ activation by this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of metabolic disorders, cancer, and neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced inflammation and oxidative stress. Furthermore, this compound has been shown to improve endurance and running performance in animal models and human athletes, suggesting its potential as a sports performance enhancer.
実験室実験の利点と制限
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for PPARδ, which allows for specific modulation of lipid metabolism and glucose homeostasis. Another advantage is its ability to improve endurance and running performance, which can be useful in studies investigating the effects of exercise on metabolism and health. However, a limitation of this compound is its potential toxicity and carcinogenicity, which have been reported in animal studies. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has several potential future directions for research. One direction is the investigation of its effects on metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, in human subjects. Another direction is the exploration of its anti-cancer and neuroprotective effects in preclinical and clinical studies. Additionally, the development of safer and more effective PPARδ agonists based on the structure of this compound is an area of active research. Finally, the potential use of this compound as a sports performance enhancer in competitive athletes remains a controversial topic that requires further investigation.
合成法
The synthesis of N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine to generate the desired product. The synthesis of this compound has been described in several publications, including a patent application by GlaxoSmithKline (US 6,903,236 B2).
科学的研究の応用
N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, cancer, and neurodegenerative diseases. In the context of sports performance, this compound has been shown to increase endurance and fat oxidation in animal models and human subjects. This compound has also been investigated as a potential treatment for metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia, due to its ability to improve lipid and glucose metabolism. Moreover, this compound has demonstrated anti-cancer and neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for these conditions.
特性
IUPAC Name |
N-(3-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-4-5-10(9-11)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSMQGQDZSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
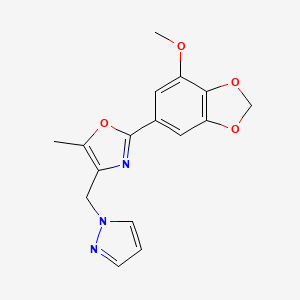
![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
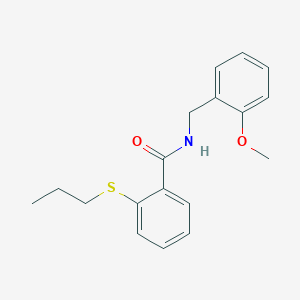
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
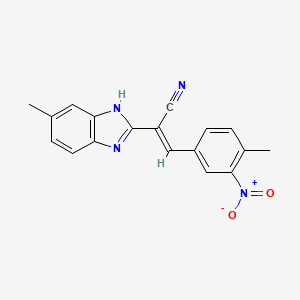

![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)
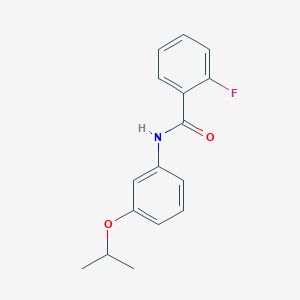
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)